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molecular formula C14H14O2 B8548834 1-Methoxy-4-m-tolyloxybenzene CAS No. 82721-04-8

1-Methoxy-4-m-tolyloxybenzene

Cat. No. B8548834
M. Wt: 214.26 g/mol
InChI Key: NCTBMVAIKUNJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04607051

Procedure details

77 g of p-(m-tolyloxy)anisole are dissolved in 360 ml of acetic acid and treated with 300 ml of 48% hydrobromic acid. Then, the mixture is allowed to react at reflux temperature for 5 hours. The cooled reaction solution is poured into 1.5 l of ice-water and extracted three times with 150 ml of methylene chloride each time. The organic solution is washed three times with 150 ml of water each time and with 150 ml of saturated sodium bicarbonate solution, dried over sodium sulfate and evaporated. Distillation of the crude product yields pure p-(m-tolyloxy)phenol; b.p. 88°-89° C./0.04 Torr.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:16])[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=2)[CH:2]=1.Br>C(O)(=O)C>[C:1]1([CH3:16])[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
C1(=CC(=CC=C1)OC1=CC=C(C=C1)OC)C
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Br
Step Three
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 ml of methylene chloride each time
WASH
Type
WASH
Details
The organic solution is washed three times with 150 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 150 ml of saturated sodium bicarbonate solution, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)OC1=CC=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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